molecular formula C20H28O B1246407 19-Norpregna-4,17(20)-dien-3-one

19-Norpregna-4,17(20)-dien-3-one

Cat. No. B1246407
M. Wt: 284.4 g/mol
InChI Key: XVMUJEVXMOHDQB-FLPRELMKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

19-Norpregna-4,17(20)-dien-3-one is a 3-oxo steroid.

Scientific Research Applications

Antimalarial and Cytotoxic Activities

  • A study by Kittakoop et al. (1999) identified a norpregnane glycoside, related to 19-Norpregna-4,17(20)-dien-3-one, from the soft coral Scleronephthya pallida, which exhibited moderate antimalarial and cytotoxic activities. This highlights its potential application in developing antimalarial therapies and in cancer research (Kittakoop et al., 1999).

Steroid Metabolism Studies

  • Schulster and Kellie (1967) investigated the metabolism of a C20 steroid, closely related to 19-Norpregna-4,17(20)-dien-3-one, in rabbits. This study contributes to our understanding of steroid metabolism and its implications in various biological processes (Schulster & Kellie, 1967).

Steroidal Aromatization Reaction

  • Hanson and Organ (1970) described a novel steroidal aromatization reaction involving dehydroisoandrosterone and pregnenolone to yield derivatives including 19-Norpregna-4,17(20)-dien-3-one. This research provides insights into chemical processes important in steroid chemistry (Hanson & Organ, 1970).

Progestational and Antiprogestational Activity

  • A study by Rao et al. (1998) on 11β-aryl-substituted steroids, including derivatives of 19-Norpregna-4,17(20)-dien-3-one, found mixed agonistic/antagonistic progestational activity. This finding is significant for the development of hormonal therapies (Rao et al., 1998).

Applications in Synthetic Chemistry

  • Several studies have focused on the synthesis and structure elucidation of derivatives of 19-Norpregna-4,17(20)-dien-3-one, contributing to advancements in synthetic chemistry and pharmaceutical development. These include works by Uyanik et al. (2006), Nemoto et al. (1986), and Kuznetsov et al. (2018) (Uyanik et al., 2006), (Nemoto et al., 1986), (Kuznetsov et al., 2018).

Progesterone Receptor Studies

  • The compound has been used in studies examining progesterone receptors, as evidenced by research like that of Seematter et al. (1978), which contributes to a better understanding of hormone-receptor interactions (Seematter et al., 1978).

Other Steroidal Studies

  • Additional research by Blackman et al. (1985) and Singh et al. (1970) further explores the chemical properties and potential applications of 19-Norpregna-4,17(20)-dien-3-one and its derivatives in various scientific contexts (Blackman et al., 1985), (Singh et al., 1970).

properties

Product Name

19-Norpregna-4,17(20)-dien-3-one

Molecular Formula

C20H28O

Molecular Weight

284.4 g/mol

IUPAC Name

(8R,9S,10R,13S,14S,17E)-17-ethylidene-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C20H28O/c1-3-14-5-9-19-18-7-4-13-12-15(21)6-8-16(13)17(18)10-11-20(14,19)2/h3,12,16-19H,4-11H2,1-2H3/b14-3+/t16-,17+,18+,19-,20+/m0/s1

InChI Key

XVMUJEVXMOHDQB-FLPRELMKSA-N

Isomeric SMILES

C/C=C/1\CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@H]34)C

Canonical SMILES

CC=C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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